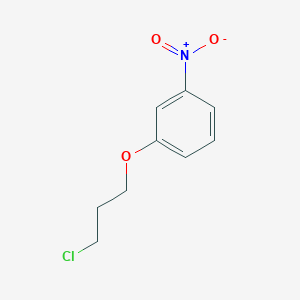

1-(3-Chloropropoxy)-3-nitrobenzene

Description

Position within Contemporary Organic Chemistry Research

In contemporary organic chemistry, the significance of 1-(3-Chloropropoxy)-3-nitrobenzene lies in its role as a versatile synthetic intermediate. Nitroaromatic compounds are foundational building blocks in medicinal chemistry and materials science. svedbergopen.commdpi.com The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. More importantly, it can be readily reduced to an aniline (B41778) derivative, a functional group that is a cornerstone of many pharmaceutical compounds. wikipedia.orglibretexts.org

The second functional group, the 3-chloropropoxy chain, provides a reactive handle for nucleophilic substitution reactions. This allows for the covalent linking of the nitrobenzene (B124822) core to other molecular fragments through the formation of new ether, amine, or thioether bonds, among others. The three-carbon spacer offers flexibility and specific spatial orientation, which can be crucial in the design of biologically active molecules or functional materials.

Rationale for Scholarly Investigation of the Compound

The scholarly interest in this compound is primarily driven by its utility in synthetic organic chemistry. Its bifunctional nature allows for a stepwise and controlled elaboration of its structure. Researchers investigate such compounds to:

Develop Synthetic Methodologies: The compound serves as a model substrate for optimizing reaction conditions for both the modification of the nitro group and substitution at the chloroalkyl chain.

Construct Molecular Libraries: It is an ideal starting point for generating libraries of related compounds for high-throughput screening in drug discovery programs. By varying the nucleophile that displaces the chloride and subsequently modifying the amine derived from the nitro group, a diverse set of molecules can be rapidly synthesized.

Synthesize Target Molecules: The compound is a precursor for specific, pre-determined target molecules, particularly in the pharmaceutical field where the 3-aminophenol (B1664112) ether scaffold is of interest. svedbergopen.com

The presence of both a modifiable aromatic core and a flexible linker chain makes it a strategic choice for chemists aiming to create novel chemical entities with tailored properties.

Conceptual Framework and Research Trajectory

The conceptual framework for utilizing this compound revolves around its planned and sequential chemical transformations. A typical research trajectory begins with its synthesis, followed by its application as a building block.

Synthesis: The most direct and common method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 3-nitrophenol (B1666305) with a suitable base, such as potassium carbonate, followed by nucleophilic attack on a 1,3-dihalopropane, typically 1-bromo-3-chloropropane (B140262). The phenoxide ion preferentially displaces the more reactive bromide, leaving the chloride intact for subsequent reactions. This approach is analogous to the synthesis of similar structures, such as 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, which is prepared by reacting the corresponding nitrophenol with 1-chloro-3-iodopropane (B107403) in the presence of potassium carbonate. chemicalbook.com

General Synthesis Scheme

| Reactant 1 | Reactant 2 | Reagent | Product |

| 3-Nitrophenol | 1-Bromo-3-chloropropane | K₂CO₃ in a polar aprotic solvent (e.g., Acetone, Acetonitrile) | This compound |

Research Trajectory: Once synthesized, the research path diverges based on the desired final product. Two primary routes are:

Reduction then Substitution: The nitro group is first reduced to an amine (creating 3-(3-chloropropoxy)aniline) using standard methods like catalytic hydrogenation (H₂/Pd) or metal-acid reduction (Fe/HCl). wikipedia.org This new amino group can then undergo a wide range of reactions (e.g., acylation, sulfonylation, diazotization) while the alkyl chloride remains available for a later nucleophilic substitution step.

Substitution then Reduction: A nucleophile is first used to displace the chloride on the propoxy chain. This introduces a new functional group. Subsequently, the nitro group is reduced to the aniline, which can then be further functionalized.

This strategic, step-by-step modification allows for the precise construction of complex molecules, underscoring the compound's value as a foundational element in multi-step organic synthesis. libretexts.org

Structure

2D Structure

Properties

IUPAC Name |

1-(3-chloropropoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVHZIRZPUPODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431847 | |

| Record name | 1-(3-CHLOROPROPOXY)-3-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132636-13-6 | |

| Record name | 1-(3-CHLOROPROPOXY)-3-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations

Synthesis of 1-(3-Chloropropoxy)-3-nitrobenzene

The primary route for the synthesis of this compound is through the O-alkylation of 3-nitrophenol (B1666305). This reaction, a variation of the Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.comkhanacademy.orgyoutube.com

O-Alkylation Reactions and Precursor Modifications

The fundamental reaction involves the deprotonation of 3-nitrophenol to form the corresponding 3-nitrophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent. In this case, the preferred alkylating agent is 1-bromo-3-chloropropane (B140262). The choice of this bifunctional reagent is strategic, as the bromine atom is a better leaving group than chlorine, allowing for a more selective reaction at the brominated carbon.

The reaction is typically carried out in the presence of a base to facilitate the formation of the phenoxide. Common bases include potassium carbonate and sodium hydroxide (B78521). phasetransfercatalysis.comacsgcipr.org The choice of base and reaction conditions can influence the yield and purity of the final product.

A general representation of the reaction is as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Figure 1: General reaction scheme for the synthesis of this compound.

Regioselective Synthesis Approaches

The regioselectivity of the O-alkylation is a critical aspect of the synthesis. The nitro group at the meta position of the phenol (B47542) ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but influences the nucleophilicity of the phenoxide oxygen. In the Williamson ether synthesis, the reaction occurs at the oxygen atom, leading to the desired O-alkylation product.

However, controlling the regioselectivity can be challenging, especially when other functional groups are present on the aromatic ring. The directing effects of substituents on the phenol ring play a crucial role in determining the position of alkylation. For 3-nitrophenol, the hydroxyl group directs the alkylation to the oxygen atom. To achieve high regioselectivity, it is important to carefully control the reaction conditions to favor O-alkylation over potential C-alkylation, although the latter is less common for phenoxides under typical Williamson conditions. The use of aprotic polar solvents can enhance the nucleophilicity of the phenoxide and promote the desired O-alkylation. libretexts.org

Advanced Synthetic Protocols and Catalysis

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, advanced synthetic protocols and catalytic systems have been explored.

Catalytic Systems in Alkylation and Functionalization

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. acsgcipr.org In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the 3-nitrophenoxide anion from an aqueous or solid phase to the organic phase containing the alkylating agent, 1-bromo-3-chloropropane. This enhances the reaction rate and allows for the use of milder reaction conditions. The use of PTC can also offer the advantage of using more environmentally friendly inorganic bases like sodium hydroxide or potassium carbonate in a biphasic system. acsgcipr.org

| Catalyst Type | Example | Role in Synthesis |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Transfers the phenoxide anion to the organic phase. |

| Crown Ethers | 18-Crown-6 | Complexes with the cation of the base, enhancing the nucleophilicity of the phenoxide. |

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.netnih.govresearchgate.net The microwave-assisted synthesis of aryl ethers, including those with nitro groups, has been reported to be highly efficient. researchgate.netresearchgate.netorganic-chemistry.org This technique can be applied to the O-alkylation of 3-nitrophenol with 1-bromo-3-chloropropane, potentially offering a more rapid and energy-efficient alternative to conventional heating methods. acs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation provides the energy required to initiate and accelerate reactions. Ultrasound has been successfully employed in the synthesis of various organic compounds, including ethers and sulfonamides. niscpr.res.inmdpi.com The application of ultrasound to the synthesis of this compound could offer benefits such as improved mass transfer and shorter reaction times.

Green Chemistry Principles in Process Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The choice of solvent is a key consideration in green chemistry. Traditional volatile organic solvents (VOCs) are often toxic and contribute to environmental pollution. Research has focused on replacing these with greener alternatives. wiley.com For the synthesis of this compound, several environmentally benign solvents can be considered:

Water: As a solvent, water is non-toxic, non-flammable, and readily available. While the organic reactants may have low solubility in water, the use of phase-transfer catalysis can overcome this limitation.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, thermal stability, and recyclability. rsc.orgresearchgate.netgoogle.com They can act as both solvents and catalysts in various organic reactions, including ether synthesis.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is another green solvent alternative. It is non-toxic, non-flammable, and its solvent properties can be tuned by varying pressure and temperature.

The development of synthetic routes that incorporate these green principles is crucial for the sustainable production of this compound and other chemical compounds.

Post-Synthetic Derivatization Reactions

The structure of this compound offers two primary sites for chemical modification: the terminal chlorine atom of the propyl chain and the nitro group on the benzene (B151609) ring.

Amination Reactions of the Chloropropyl Moiety

The chlorine atom at the terminus of the 3-chloropropyl group is susceptible to nucleophilic substitution by various amines, leading to the formation of a diverse range of tertiary amine derivatives. This reaction typically proceeds by heating this compound with the desired amine, often in the presence of a base to scavenge the liberated hydrochloric acid.

Commonly used amines for this transformation include, but are not limited to, piperidine (B6355638), morpholine, and N-methylpiperazine. These reactions expand the molecular complexity and allow for the introduction of pharmacologically relevant moieties. For instance, the reaction with piperidine would yield 1-(3-(piperidin-1-yl)propoxy)-3-nitrobenzene.

Table of Amination Products:

| Amine | Product Name |

| Piperidine | 1-(3-(Piperidin-1-yl)propoxy)-3-nitrobenzene |

| Morpholine | 4-(3-(3-Nitrophenoxy)propyl)morpholine |

| N-Methylpiperazine | 1-Methyl-4-(3-(3-nitrophenoxy)propyl)piperazine |

Reduction of the Nitro Group to Amine Functionality

The nitro group of this compound can be readily reduced to a primary amine (aniline derivative), yielding 3-(3-chloropropoxy)aniline (B1629758). This transformation is a cornerstone in the synthesis of many pharmaceutical and fine chemical products. Several methods are available for this reduction, each with its own advantages and substrate compatibility. chemistrysteps.com

Catalytic Hydrogenation: This is a widely used industrial method that employs a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas. researchgate.netgoogle.com This method is often clean and efficient, but care must be taken to avoid dehalogenation (removal of the chlorine atom) as a side reaction. The use of Raney nickel is an alternative that can sometimes be employed to minimize dehalogenation of aryl chlorides. chemistrysteps.com

Metal-Acid Reductions: The Béchamp reduction, using iron powder in the presence of an acid like hydrochloric acid, is a classic method for nitro group reduction. google.com This method is cost-effective and robust. youtube.com Another common reagent is tin(II) chloride (SnCl₂) in an acidic medium, which offers a mild and selective reduction of the nitro group while preserving other functional groups like benzyl (B1604629) ethers and chlorine atoms. mdpi.com

Table of Reduction Methods:

| Reagent | Conditions | Product |

| H₂/Pd/C | Catalytic hydrogenation | 3-(3-Chloropropoxy)aniline |

| Fe/HCl | Reflux | 3-(3-Chloropropoxy)aniline |

| SnCl₂/HCl | Room temperature or gentle heating | 3-(3-Chloropropoxy)aniline |

Diversification via Further Functional Group Interconversions

The resulting 3-(3-chloropropoxy)aniline is a valuable intermediate that can undergo a wide array of further chemical transformations, allowing for significant molecular diversification. The aniline (B41778) moiety can participate in various reactions, including diazotization followed by Sandmeyer or related reactions, acylation, sulfonation, and carbon-nitrogen bond-forming cross-coupling reactions.

For example, the amino group can be converted to a diazonium salt, which can then be substituted with a variety of functional groups. Acylation of the amine with an acyl chloride or anhydride (B1165640) introduces an amide linkage, a common feature in many bioactive molecules. Furthermore, the aniline derivative can be a substrate in palladium-catalyzed C-H olefination reactions, leading to the introduction of carbon-carbon double bonds. uva.nl

The aniline functionality also directs electrophilic aromatic substitution reactions, such as bromination, to the ortho and para positions. To achieve selective monosubstitution, the reactivity of the amino group can be modulated by converting it into an amide first. researchgate.net

The development of three-component reactions involving anilines, aldehydes, and other nucleophiles has opened up efficient pathways to complex heterocyclic structures like quinolines and pyrimido[4,5-b]quinoline-diones. These multicomponent reactions offer a high degree of complexity generation in a single synthetic step.

Mechanistic Investigations and Reaction Pathway Elucidation

Experimental Approaches to Reaction Mechanism Determination

The elucidation of the reaction mechanism for the synthesis of 1-(3-chloropropoxy)-3-nitrobenzene involves several experimental techniques aimed at understanding the kinetics and the roles of various reaction parameters. A common approach is to monitor the reaction progress over time under different conditions. rsc.org

Kinetic studies are fundamental to understanding the reaction mechanism. By systematically varying the concentrations of the reactants, 3-nitrophenol (B1666305) and 1-chloro-3-propanol, and the base, the rate law for the reaction can be determined. These studies often reveal that the reaction is first order in both the phenoxide and the alkyl halide, which is characteristic of an SN2 reaction. masterorganicchemistry.com The choice of solvent is also critical; polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are known to accelerate SN2 reactions by effectively solvating the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity. chemistrytalk.org

To further probe the mechanism, competition experiments can be conducted. For instance, by introducing another nucleophile or another alkyl halide, the relative rates of reaction can provide insight into the selectivity of the process. Isotopic labeling studies, where one of the atoms in a reactant is replaced by its isotope, can also be employed to track the movement of atoms throughout the reaction and confirm the proposed pathway.

The following interactive table illustrates hypothetical data from a kinetic study on the effect of different solvents on the reaction rate constant for the synthesis of this compound at a constant temperature.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Methanol | 32.7 | 1 |

| Ethanol | 24.5 | 0.7 |

| Acetone | 20.7 | 50 |

| Acetonitrile | 37.5 | 200 |

| N,N-Dimethylformamide (DMF) | 36.7 | 500 |

This table is illustrative and based on general principles of SN2 reactions.

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry offers a powerful lens to examine the intricate details of reaction mechanisms at a molecular level, which are often inaccessible through experimental means alone. For the synthesis of this compound, computational methods can be used to model the reaction pathway, identify key intermediates and transition states, and calculate their energies.

Energy Landscape Mapping

Energy landscape mapping involves calculating the potential energy of the system as the reactants are converted into products. This provides a comprehensive view of the reaction pathway, including the energy barriers that must be overcome. For the SN2 reaction leading to this compound, the energy landscape would depict the initial energy of the reactants (3-nitrophenoxide and 1-chloro-3-propanol), the energy of the transition state, and the final energy of the products. masterorganicchemistry.com

The transition state is a high-energy, transient species where the new C-O bond is partially formed and the C-Cl bond is partially broken. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. The presence of the electron-withdrawing nitro group on the phenoxide can influence the stability of the transition state.

Below is an interactive table showing a hypothetical energy profile for the reaction, with energies calculated relative to the reactants.

| Species | Relative Energy (kJ/mol) |

| Reactants (3-nitrophenoxide + 1-chloro-3-propanol) | 0 |

| Transition State | +85 |

| Products (this compound + Cl-) | -30 |

This table presents a hypothetical energy profile for illustrative purposes.

Reaction Coordinate Analysis

Reaction coordinate analysis provides a detailed, one-dimensional view of the energy changes as the reaction progresses along the most likely path from reactants to products. The reaction coordinate is a composite variable that represents the progress of the reaction, typically involving changes in bond lengths and angles.

For the Williamson ether synthesis of this compound, the reaction coordinate would trace the approach of the 3-nitrophenoxide to the carbon atom of 1-chloro-3-propanol bearing the chlorine atom, the simultaneous stretching and breaking of the C-Cl bond, and the formation of the new C-O bond. This analysis allows for a precise characterization of the geometry and energy of the transition state. Computational models can visualize this process, showing the "backside attack" characteristic of an SN2 mechanism, where the nucleophile approaches from the side opposite to the leaving group. wikipedia.org

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Aromatic Region: The benzene (B151609) ring in 1-(3-chloropropoxy)-3-nitrobenzene is substituted with a nitro group and a chloropropoxy group at positions 1 and 3, respectively. The electron-withdrawing nature of the nitro group and the ether linkage will influence the chemical shifts of the aromatic protons. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field. The other protons on the ring will appear at distinct chemical shifts, influenced by their position relative to the two substituents. chemicalbook.com

Aliphatic Region: The 3-chloropropoxy chain will give rise to three distinct signals in the ¹H NMR spectrum. The methylene (B1212753) group attached to the ether oxygen (O-CH₂) will be deshielded compared to a standard alkane, appearing at a lower field. The central methylene group (-CH₂-) will have a chemical shift intermediate to the other two, and the methylene group attached to the chlorine atom (Cl-CH₂) will also be deshielded due to the electronegativity of the chlorine atom.

In the ¹³C NMR spectrum, distinct signals are expected for each unique carbon atom in the molecule. The carbon atoms of the benzene ring will appear in the aromatic region (typically 100-160 ppm). The carbon bearing the nitro group will be significantly deshielded. The carbon atoms of the chloropropoxy chain will appear in the aliphatic region, with their chemical shifts influenced by the adjacent oxygen and chlorine atoms. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplets |

| O-CH₂- | ~4.2 | Triplet |

| -CH₂-CH₂-CH₂- | ~2.2 | Multiplet |

| -CH₂-Cl | ~3.8 | Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-O | ~159 |

| Other Aromatic C | 110 - 135 |

| O-CH₂- | ~65 |

| -CH₂- | ~32 |

| -CH₂-Cl | ~41 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed. mdpi.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connection between the chloropropoxy chain and the nitrobenzene (B124822) ring. The Correlation Spectroscopy (COSY) experiment is used to identify protons that are coupled to each other, confirming the sequence of the methylene groups in the aliphatic chain and the relative positions of the protons on the aromatic ring. oxinst.com

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. The nominal molecular weight of this compound (C₉H₁₀ClNO₃) is 215.63 g/mol . chemicalbook.comchemicalbook.com

Upon electron ionization (EI), the molecule is expected to form a molecular ion peak (M⁺). The fragmentation of this ion will be dictated by the functional groups present. The nitro group can undergo characteristic fragmentation pathways, including the loss of NO₂ (m/z 46) or NO (m/z 30). The chloropropoxy side chain can also fragment, for instance, through the loss of a chloropropyl radical or through cleavage of the ether bond. Analysis of the mass spectrum of the related compound 1-chloro-3-nitrobenzene (B92001) shows prominent peaks corresponding to the molecular ion and fragments resulting from the loss of the nitro group and chlorine. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 215/217 | [M]⁺ (Molecular ion with chlorine isotopes) |

| 169/171 | [M - NO₂]⁺ |

| 139 | [M - C₃H₆Cl]⁺ |

| 123 | [M - O(CH₂)₃Cl]⁺ (nitrobenzene cation) |

| 77 | [C₆H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule. These techniques are used to identify the functional groups present in this compound.

The IR spectrum is expected to show strong characteristic absorption bands for the nitro group, specifically the asymmetric and symmetric stretching vibrations, which are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.netchemicalbook.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-O stretching of the ether linkage will appear in the 1250-1000 cm⁻¹ region. The C-Cl stretching vibration of the alkyl chloride will be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. chemicalbook.comnist.gov

Raman spectroscopy will also show characteristic bands for the nitro and aromatic moieties. The symmetric stretch of the nitro group is usually strong in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Asymmetric NO₂ Stretch | ~1530 | IR |

| Symmetric NO₂ Stretch | ~1350 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| C-O Ether Stretch | 1000-1250 | IR |

| C-Cl Stretch | 600-800 | IR |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific crystal structure data for this compound has been reported, the technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. A study of the related compound p-chloronitrobenzene has revealed details of its crystal packing. researchgate.net For this compound, a single crystal X-ray diffraction experiment would elucidate the conformation of the flexible chloropropoxy chain and the packing of the molecules in the crystal lattice, which is influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The compound would be detected using a UV detector, likely at a wavelength where the nitroaromatic chromophore absorbs strongly (around 254 nm). The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile and thermally stable compounds like this compound. The use of a capillary column with a suitable stationary phase would allow for the separation of the compound from any closely related impurities. nih.gov The retention time would be characteristic of the compound under specific GC conditions, and the coupled mass spectrometer would provide confirmation of the identity of the eluted peak.

Theoretical Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and equilibrium geometry of molecules. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing nitro groups and halogen atoms, a common and effective approach involves the use of hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used example that often provides a good balance between accuracy and computational cost for organic molecules. globalresearchonline.net Other functionals that could be employed for comparative analysis include CAM-B3LYP, which is corrected for long-range interactions, and M06-2X, known for its good performance with non-covalent interactions. researchgate.net

The choice of basis set is equally important. Pople-style basis sets, such as the 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. globalresearchonline.netnbu.edu.sa The inclusion of polarization functions (d,p) allows for the description of non-spherical electron density distribution, which is crucial for accurately modeling bonding in molecules like 1-(3-chloropropoxy)-3-nitrobenzene. Diffuse functions (++), which are important for describing anions and weak interactions, would also be beneficial. For more precise calculations, especially when considering intermolecular interactions, larger basis sets may be employed. The selection of an appropriate functional and basis set combination is often validated by comparing calculated properties with available experimental data for related structures. nih.gov

Table 1: Commonly Used Exchange-Correlation Functionals and Basis Sets in DFT Studies

| Category | Examples | Typical Application |

| Exchange-Correlation Functionals | B3LYP, CAM-B3LYP, M06-2X, PBE0 | Geometry optimization, electronic properties, thermochemistry. |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVDZ, aug-cc-pVTZ | Provides the building blocks for molecular orbitals. Larger sets offer higher accuracy. |

Conformational Analysis and Energetic Minima

The flexible chloropropoxy chain in this compound allows for multiple spatial arrangements, or conformations. A thorough conformational analysis is essential to identify the most stable structures, known as energetic minima, on the potential energy surface. This process typically involves systematically rotating the rotatable bonds and performing geometry optimization for each resulting conformer. nbu.edu.sa

Prediction of Spectroscopic Signatures from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic signatures of a molecule. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions. globalresearchonline.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the ultraviolet-visible (UV-Vis) spectrum. nbu.edu.sa This allows for the prediction of the molecule's color and its behavior upon exposure to light. The analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations.

Table 2: Spectroscopic Data Predicted from Quantum Chemical Calculations

| Spectroscopic Technique | Calculated Parameters | Insights Gained |

| Infrared (IR) & Raman Spectroscopy | Vibrational frequencies, IR intensities, Raman activities | Identification of functional groups and molecular structure. |

| UV-Visible Spectroscopy | Excitation energies, oscillator strengths | Prediction of absorption maxima and understanding of electronic transitions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts, coupling constants | Prediction of the NMR spectrum to aid in structural elucidation. |

Insights into Reactivity and Selectivity via Computational Methods

Computational methods offer a powerful means to probe the reactivity and selectivity of this compound. The analysis of the frontier molecular orbitals (HOMO and LUMO) is a key aspect of this. The energy and spatial distribution of the HOMO indicate the regions of the molecule that are most likely to donate electrons in a chemical reaction, while the LUMO highlights the regions most susceptible to nucleophilic attack. researchgate.net

The molecular electrostatic potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This provides a guide to how the molecule will interact with other charged or polar species, offering predictions about its intermolecular interactions and reactive sites. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, vibrational motions, and interactions with its environment, such as solvent molecules. researchgate.net

For a molecule like this compound, MD simulations could be used to explore its conformational landscape in a solvent, providing a more realistic picture of its structure and flexibility in solution. These simulations can also be used to calculate properties such as diffusion coefficients and to understand how the molecule interacts with other species through non-covalent interactions like hydrogen bonds and van der Waals forces. nih.govresearchgate.net This information is crucial for understanding its behavior in a biological or chemical system.

Strategic Utility As a Chemical Intermediate

Role in Pharmaceutical Intermediate Synthesis

The primary and most well-documented application of 1-(3-chloropropoxy)-3-nitrobenzene is in the field of pharmaceutical manufacturing. Its bifunctional nature, possessing two distinct reactive sites, allows it to serve as a linchpin in the multi-step synthesis of complex drug molecules. The nitro group can be readily transformed into an amine, a common anchor point for building heterocyclic structures, while the terminal chlorine on the propoxy chain is a prime site for nucleophilic substitution, enabling the attachment of various side chains.

Precursor for Targeted Kinase Inhibitor Development

A critical application of this compound is its role as a key starting material in the synthesis of specific targeted kinase inhibitors. These modern therapeutics are designed to interfere with kinase enzymes, which play a crucial role in cell signaling and growth. Dysregulation of kinase activity is a hallmark of many cancers, making inhibitors a vital class of anti-cancer drugs. nih.gov

A prominent example is the synthesis of Alectinib, a second-generation oral drug that selectively inhibits anaplastic lymphoma kinase (ALK). google.com Alectinib is used to treat non-small cell lung cancer (NSCLC) in patients with a specific ALK gene rearrangement. mdpi.comlibretexts.org

In a patented industrial synthesis pathway for Alectinib, the journey begins with the etherification of 3-nitrophenol (B1666305). In this initial step, 3-nitrophenol is reacted with 1-bromo-3-chloropropane (B140262) to yield this compound. This reaction establishes the core structure from which the complex carbazole (B46965) ring system of Alectinib is constructed. The subsequent steps of the synthesis involve the reduction of the nitro group to an aniline (B41778), which then participates in ring-forming reactions. The chloropropoxy tail is utilized later in the synthesis to attach the crucial morpholinopiperidine moiety, which is vital for the drug's biological activity. googleapis.com This specific application underscores the strategic importance of this compound as a non-interchangeable precursor in the production of a life-saving medication.

Synthetic Scaffold for Derivatives with Pharmacological Relevance

Beyond its use in a single, defined pathway, the molecular architecture of this compound makes it an excellent synthetic scaffold. A scaffold in medicinal chemistry refers to a core structure upon which various modifications can be made to develop a library of related compounds for drug discovery. researchgate.net The goal is to find derivatives with improved potency, selectivity, or pharmacokinetic properties.

The utility of this compound as a scaffold is rooted in its two modifiable handles:

The Nitro Group: This group is a powerful electron-withdrawer but, more importantly, it is readily reduced to an amino group (-NH2). scielo.br An aromatic amine is a versatile functional group in drug synthesis, often serving as a key component in the formation of amides, ureas, sulfonamides, and various nitrogen-containing heterocyclic rings, which are prevalent in pharmacologically active molecules.

The Chloropropoxy Chain: The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, and thiols. This is precisely how the morpholinopiperidine group is added in the Alectinib synthesis. googleapis.com This flexible linker can be used to explore the "pharmacophore space" around the core molecule, helping medicinal chemists to optimize drug-target interactions.

The combination of these two features in a single, relatively simple molecule provides a robust platform for generating diverse and complex molecules with potential therapeutic applications. nih.gov

Contribution to Specialty Chemical Synthesis

While the utility of related nitroaromatic compounds like 1-chloro-3-nitrobenzene (B92001) as intermediates in the production of dyes and other specialty chemicals is known, specific, large-scale applications of this compound in these areas are not widely documented in publicly available literature. google.com The synthesis of this compound is more complex than simpler nitrobenzenes, suggesting its use is likely reserved for higher-value applications where its specific structure is a key requirement, such as in the pharmaceutical industry.

Potential in Materials Science Applications

Nitroaromatic compounds have been investigated for various roles in materials science. For instance, the nitro group can be used to anchor molecules to semiconductor surfaces, and conjugated polymers containing nitro groups are explored for their sensory capabilities in detecting explosives. researchgate.netnih.gov However, specific research or applications detailing the use of this compound in materials science, such as in the development of polymers, liquid crystals, or electronic materials, are not prominent. Its value appears to be primarily concentrated in its role as a highly specific organic synthesis intermediate.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 132636-13-6 | C₉H₁₀ClNO₃ |

| Alectinib | 1256580-46-7 | C₃₀H₃₄N₄O₂ |

| 3-Nitrophenol | 554-84-7 | C₆H₅NO₃ |

| 1-Bromo-3-chloropropane | 109-70-6 | C₃H₆BrCl |

| 1-Chloro-3-nitrobenzene | 121-73-3 | C₆H₄ClNO₂ |

| 3-Chloroaniline | 108-42-9 | C₆H₆ClN |

Physicochemical Properties of this compound

| Property | Value (Predicted/Experimental) |

| Molecular Weight | 215.63 g/mol |

| Density | 1.270±0.06 g/cm³ (Predicted) |

| Boiling Point | 349.4±17.0 °C (Predicted) |

| XLogP3 | 3.1 |

| Topological Polar Surface Area | 55 Ų |

Prospective Research Avenues and Innovative Methodologies

Exploration of Novel Reaction Pathways for Increased Efficiency and Sustainability

The classical synthesis of 1-(3-chloropropoxy)-3-nitrobenzene and related nitroaromatic ethers typically involves the Williamson ether synthesis. This well-established method entails the reaction of a deprotonated alcohol (alkoxide) with an organohalide. Current time information in Vancouver, CA.rsc.org In the context of this compound, this would traditionally involve the reaction of 3-nitrophenol (B1666305) with 1,3-dichloropropane (B93676) or a related propyl halide. However, conventional Williamson synthesis often requires harsh reaction conditions and may lead to low yields if not optimized. Current time information in Vancouver, CA.

Modern research endeavors are geared towards developing more efficient and sustainable synthetic protocols. A significant area of advancement is the use of phase-transfer catalysis (PTC) . PTC facilitates the transfer of reactants between immiscible phases (typically aqueous and organic), enabling reactions to proceed under milder conditions with improved yields and simplified work-up procedures. mt.com This technique is particularly advantageous for the synthesis of ethers, as it can obviate the need for strictly anhydrous solvents. researchgate.net The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as phase-transfer catalysts can effectively transport the phenoxide ion from an aqueous phase to an organic phase to react with the alkyl halide. researchgate.netrsc.org

The principles of green chemistry are increasingly influencing the choice of solvents and reagents for such syntheses. Research is focused on replacing traditional dipolar aprotic solvents, which may have associated health and environmental concerns, with more benign alternatives. acs.org Polyethylene glycols (PEGs) and even water, with the aid of surfactants or polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC), are being explored as greener reaction media for nucleophilic aromatic substitution and related reactions. globalresearchonline.netresearchgate.net

Furthermore, flow chemistry presents a promising avenue for the synthesis of nitroaromatic compounds. mdpi.com Continuous-flow reactors offer enhanced safety, better temperature control, and improved scalability compared to traditional batch processes, which is particularly important when dealing with potentially energetic nitro compounds. mdpi.comacs.org This technology allows for rapid reaction optimization and can lead to higher yields and purity of the desired product. acs.org

| Synthetic Method | Key Advantages | Relevant Research Focus |

| Williamson Ether Synthesis | Well-established, versatile. | Optimization of reaction conditions. Current time information in Vancouver, CA.rsc.org |

| Phase-Transfer Catalysis (PTC) | Milder conditions, improved yields, use of biphasic systems. | Development of new and more efficient catalysts. mt.comresearchgate.netrsc.org |

| Green Chemistry Approaches | Reduced environmental impact, safer solvents. | Use of PEGs, water, and benign additives. acs.orgglobalresearchonline.netresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Application to nitration and etherification reactions. mdpi.comacs.org |

Design and Synthesis of Advanced Derivatives for Specific Research Applications

The functional groups present in this compound provide a scaffold for the design and synthesis of advanced derivatives with tailored properties for specific research applications. The nitro group can be readily reduced to an amino group, opening up a vast chemical space for further functionalization. longdom.org This amino derivative can serve as a precursor to a wide range of compounds, including azo dyes, pharmaceuticals, and materials with specific optical or electronic properties.

The chloropropoxy side chain is also a key site for modification. The chlorine atom can be displaced by a variety of nucleophiles to introduce different functional groups. For instance, reaction with azides can lead to the formation of azido-derivatives, which are valuable precursors for the synthesis of triazoles via "click chemistry". This powerful and versatile reaction has found widespread application in medicinal chemistry and materials science for the construction of complex molecular architectures.

The design of novel derivatives is often guided by structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound and evaluating the biological activity or physical properties of the resulting analogues, researchers can identify key structural features responsible for a desired effect. researchgate.net For example, in medicinal chemistry, SAR studies on nitroaromatic compounds have been crucial in understanding and optimizing their therapeutic potential, such as in the development of antimicrobial or anticancer agents. researchgate.net The synthesis of a library of derivatives with variations in the aromatic substitution pattern or the side chain can provide valuable data for developing predictive quantitative structure-activity relationship (QSAR) models. globalresearchonline.net

| Functional Group | Potential Modification | Resulting Derivative Class | Potential Applications |

| Nitro Group | Reduction to an amine | Anilines | Dyes, pharmaceuticals, polymers. longdom.org |

| Chloro-propoxy Chain | Nucleophilic substitution (e.g., with azide) | Azides, Triazoles (via Click Chemistry) | Medicinal chemistry, materials science. |

| Aromatic Ring | Introduction of other substituents | Functionalized nitroaromatic ethers | Probes for biological systems, materials with tailored properties. |

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design

For a molecule like this compound, AI algorithms can analyze vast databases of known chemical reactions to suggest the most viable and efficient synthetic pathways. These models can consider various factors, including reaction conditions, catalyst choice, and potential side reactions, to propose optimized routes that may not be immediately obvious to a human chemist. Sequence-to-sequence models and graph neural networks are among the AI techniques being employed to translate a target molecule into a sequence of reaction steps. mdpi.com

Furthermore, ML models can be trained to predict the properties of virtual compounds, allowing for the in silico design of derivatives with specific desired characteristics before they are synthesized in the lab. This predictive capability can significantly accelerate the discovery of new molecules with applications in medicine or materials science by prioritizing the synthesis of the most promising candidates. The integration of AI in chemical synthesis is not only about speeding up the process but also about enhancing creativity and enabling the exploration of novel chemical space.

| AI/ML Application | Description | Potential Impact on Synthesis of this compound |

| Retrosynthesis Prediction | AI algorithms suggest synthetic routes by working backward from the target molecule. mdpi.com | Identification of novel and more efficient pathways from readily available starting materials. |

| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions under different conditions. | Optimization of reaction parameters for higher efficiency and purity. |

| Property Prediction | AI predicts the physicochemical and biological properties of virtual molecules. | Design of advanced derivatives with tailored functionalities for specific applications. |

Development of In Situ Monitoring Techniques for Reaction Progress

To ensure optimal reaction control, efficiency, and safety, the development and implementation of in situ monitoring techniques are crucial. These methods, often referred to as Process Analytical Technology (PAT) , allow for the real-time analysis of a chemical reaction as it happens, without the need for manual sampling and offline analysis. globalresearchonline.netresearchgate.net

For the synthesis of this compound, which may involve heterogeneous mixtures (e.g., in phase-transfer catalysis) or exothermic steps (e.g., nitration), real-time monitoring is particularly valuable. Spectroscopic techniques are at the forefront of PAT. In situ Raman and Fourier-transform infrared (FTIR) spectroscopy can provide detailed information about the concentrations of reactants, intermediates, and products throughout the course of a reaction. These non-invasive techniques use fiber-optic probes that can be inserted directly into the reaction vessel, providing continuous data streams.

Online mass spectrometry is another powerful tool for reaction monitoring, capable of identifying and quantifying volatile components and intermediates in the reaction mixture with high sensitivity and selectivity. The data obtained from these in situ techniques can be used to build kinetic models of the reaction, leading to a deeper understanding of the reaction mechanism and allowing for precise control over the process to maximize yield and minimize the formation of impurities. The integration of these analytical tools with automated reactor systems paves the way for more robust and reproducible chemical manufacturing. globalresearchonline.net

| Monitoring Technique | Information Provided | Relevance to Synthesis |

| In Situ Raman Spectroscopy | Vibrational modes of molecules, concentration profiles. | Monitoring reactant consumption and product formation in real-time. |

| In Situ FTIR Spectroscopy | Functional group analysis, concentration changes. | Tracking the progress of the etherification and other functional group transformations. |

| Online Mass Spectrometry | Molecular weight and structure of components. | Identification of intermediates and byproducts, providing mechanistic insights. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloropropoxy)-3-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution, where 3-chloro-1-propanol reacts with 3-nitrobenzene derivatives under basic conditions. For example, in analogous syntheses (e.g., 7-(3-chloropropoxy)quinoline derivatives), refluxing in polar aprotic solvents like chloroform with a base (e.g., K₂CO₃) for 4–6 hours yields the desired product . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 4:1 molar ratio of alkylating agent to aromatic substrate) to minimize byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H NMR to confirm the chloropropoxy chain integration (e.g., δ ~3.8–4.2 ppm for -OCH₂-) and nitro group positioning via aromatic splitting patterns.

- X-ray Crystallography : For structural validation, slow evaporation of chloroform/benzene solutions produces crystals suitable for diffraction analysis. A similar compound (C27H25N3O8S3) was resolved in a triclinic system (space group P1) with Rgt(F) = 0.046, demonstrating reliable bond lengths and angles .

- GC-MS : Confirm purity (>99% via GC) and molecular ion peaks (expected m/z ~229 for C₉H₉ClNO₃) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (acute toxicity: Category 3) .

- Spill Management : Collect spilled material in airtight containers to prevent environmental contamination (WGK 3 hazard classification). Avoid water sources due to potential aquatic toxicity .

- First Aid : For inhalation, move to fresh air and consult a poison center immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic or crystallographic data for chloropropoxy-nitrobenzene derivatives?

- Methodological Answer : Conduct comparative analyses using standardized databases (e.g., NIST Chemistry WebBook for IR/MS data) . For crystallographic discrepancies, re-evaluate hydrogen bonding patterns (e.g., C-H···O interactions with bond lengths ~2.95 Å and angles ~129°) . Employ DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and cross-validate experimental results .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Byproduct Control : Use anhydrous conditions to prevent hydrolysis of the chloropropoxy group. Add catalytic KI to enhance reactivity in SN2 mechanisms .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates nitrobenzene byproducts. Recrystallization in ethanol/water improves yield .

Q. How can hydrogen-bonding networks in this compound derivatives be studied experimentally and computationally?

- Methodological Answer :

- Experimental : Grow single crystals and analyze via X-ray diffraction. For example, intermolecular C-H···O bonds in related compounds form 1D chains and 2D networks .

- Computational : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model supramolecular interactions. Compare with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

Q. What methodologies assess the stability and degradation pathways of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze via HPLC for decomposition products (e.g., nitro group reduction to amine).

- Degradation Pathways : Use LC-MS to identify intermediates. Nitro-to-amine reduction is common in acidic/basic conditions, while photodegradation may produce chlorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.